CRBN Binding Affinity: CRBN ligand-9 vs. Established Immunomodulatory Drugs (IMiDs)
CRBN ligand-9 demonstrates a binding affinity to the cereblon (CRBN) protein with a Ki of 8.9 μM [1]. In contrast, the immunomodulatory drugs pomalidomide and lenalidomide exhibit significantly higher affinities for CRBN, with reported IC50 values of ~2.1 μM and ~2.3 μM, respectively [2]. Thalidomide, the prototypical IMiD, has an even lower affinity with an IC50 of ~30 μM [2]. This places CRBN ligand-9 as a ligand with intermediate affinity, suitable for applications where a less potent CRBN binder is desired to fine-tune PROTAC degradation kinetics or reduce potential IMiD-like neosubstrate recruitment [1].
| Evidence Dimension | CRBN Binding Affinity |
|---|---|
| Target Compound Data | Ki = 8.9 μM |
| Comparator Or Baseline | Pomalidomide (IC50 ~ 2.1 μM), Lenalidomide (IC50 ~ 2.3 μM), Thalidomide (IC50 ~ 30 μM) |
| Quantified Difference | CRBN ligand-9 has ~4-fold lower affinity than pomalidomide and lenalidomide, and ~3-fold higher affinity than thalidomide. |
| Conditions | Fluorescence-based thermal shift analysis (target compound); Cell-based competition assay (comparators) |
Why This Matters
The intermediate binding affinity of CRBN ligand-9 offers a distinct option for tuning the efficacy and selectivity of PROTACs, providing a balance between robust E3 ligase recruitment and minimizing unwanted IMiD-like pharmacology.
- [1] Heim C, et al. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. J Med Chem. 2019;62(14):6615-6629. View Source
- [2] Lopez-Girona A, Mendy D, Ito T, et al. Direct Binding with Cereblon Mediates the Antiproliferative and Immunomodulatory Action of Lenalidomide and Pomalidomide. Blood. 2011;118(21):738. View Source
